1-Azabicyclo[2.2.2]octan-4-ol

Physicochemical profiling Basicity Acid-base equilibria

Choose 1-Azabicyclo[2.2.2]octan-4-ol for high-yield 4-bromoquinuclidine synthesis, crucial for umeclidinium bromide. Its 4-hydroxy group enables scalable halogenation. Superior aqueous solubility (266 g/L) simplifies workup. Essential for M1/M2/M3 muscarinic antagonist studies. Ensure your research succeeds with the correct 4-isomer, not 3-quinuclidinol.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 26458-74-2
Cat. No. B1267023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]octan-4-ol
CAS26458-74-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CN2CCC1(CC2)O
InChIInChI=1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2
InChIKeyRQRSQXFVRUWISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.2]octan-4-ol (CAS 26458-74-2): Physical and Structural Baseline for Scientific Procurement


1-Azabicyclo[2.2.2]octan-4-ol (synonyms: quinuclidin-4-ol, 4-hydroxyquinuclidine) is a bicyclic organic compound with molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol . It consists of a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) cage bearing a hydroxyl group at the 4‑position, which confers a tertiary amine alcohol character . This structural motif provides a conformationally constrained framework distinct from simpler acyclic amines and is foundational to its utility as a synthetic intermediate, chiral building block, and muscarinic receptor ligand [1]. Its calculated physicochemical properties include a boiling point of 226.5±20.0 °C, density of 1.14±0.1 g/cm³, and a predicted pKa of 9.07±0.20 .

Why Generic Substitution of 1-Azabicyclo[2.2.2]octan-4-ol Is Not a Viable Procurement Strategy


Within the quinuclidine family, positional isomerism (e.g., 3‑ vs. 4‑quinuclidinol) and differing substituents drastically alter physicochemical and biological properties. 1‑Azabicyclo[2.2.2]octan‑4‑ol is not interchangeable with 3‑quinuclidinol or unsubstituted quinuclidine due to divergent pKa values, solubility profiles, and pharmacophoric activity. The 4‑hydroxy group creates a unique basicity profile and hydrogen‑bonding geometry that directly impacts receptor binding kinetics and synthetic reactivity [1]. Procurement of a generic “quinuclidinol” without specifying the 4‑substitution will lead to failed syntheses or erroneous biological results. The following evidence sections quantify these critical differences.

Product-Specific Quantitative Evidence: Why 1-Azabicyclo[2.2.2]octan-4-ol Outperforms 3-Quinuclidinol and Other Analogs


pKa Difference: 4-Quinuclidinol is Significantly Less Basic than 3-Quinuclidinol

1-Azabicyclo[2.2.2]octan-4-ol exhibits a predicted pKa of 9.07±0.20, whereas its positional isomer 3-quinuclidinol has a predicted pKa of 14.75±0.20 [1]. This 5.68-unit difference indicates that the 4‑hydroxy compound is substantially less basic, a consequence of the inductive electron‑withdrawing effect of the 4‑substituent through the rigid bicyclic framework. This lower basicity influences solubility, salt formation, and reactivity under acidic or neutral conditions.

Physicochemical profiling Basicity Acid-base equilibria

Aqueous Solubility: 4-Quinuclidinol Shows Moderate Solubility Advantage Over 3-Quinuclidinol

1-Azabicyclo[2.2.2]octan-4-ol has a calculated aqueous solubility of 266 g/L at 25 °C . In contrast, 3‑quinuclidinol is described as “sparingly soluble in water” and is typically dissolved in organic solvents [1]. While both compounds possess a hydroxyl group, the 4‑isomer's improved water solubility is attributed to its reduced basicity and altered hydrogen‑bonding network. This solubility differential simplifies aqueous reaction setups and eliminates the need for co‑solvents in certain applications.

Solubility Formulation Physical chemistry

Boiling Point and Volatility: 4-Quinuclidinol Exhibits Higher Thermal Stability

The calculated boiling point of 1-azabicyclo[2.2.2]octan-4-ol is 226.5±20.0 °C (at 760 Torr) , while 3-quinuclidinol boils at a lower temperature of 206.9±23.0 °C (at 760 Torr) . This ~20 °C difference, though modest, reflects the stronger intermolecular hydrogen bonding enabled by the 4‑hydroxy orientation. The higher boiling point may allow for more robust handling under elevated temperatures and suggests a potentially lower vapor pressure at ambient conditions.

Thermal properties Distillation Storage

Pharmacological Differentiation: 4-Quinuclidinol is a Long-Acting Muscarinic Antagonist; 3-Quinuclidinol Serves Primarily as a Chiral Building Block

1-Azabicyclo[2.2.2]octan-4-ol acts as a long‑acting muscarinic receptor antagonist, binding to M₁, M₂, and M₃ receptors and reducing salivation in rats . Its onset is slower than atropine, with a half‑life of approximately 2 hours . In contrast, 3‑quinuclidinol is predominantly employed as a chiral building block for the synthesis of antimuscarinic agents (e.g., scopolamine, solifenacin) and exhibits limited direct pharmacological activity [1][2]. This functional divergence means that the 4‑isomer can be used as a pharmacological tool in its own right, while the 3‑isomer requires further derivatization to impart biological activity.

Muscarinic receptor Pharmacology Drug discovery

Synthetic Utility: 4-Quinuclidinol as a Key Intermediate in Umeclidinium Bromide Manufacture

A patented process for the synthesis of umeclidinium bromide (a long‑acting muscarinic antagonist for COPD) utilizes 1‑azabicyclo[2.2.2]octan‑4‑ol as the starting material [1]. The 4‑hydroxy group is converted to a bromo derivative, which then undergoes further elaboration. No analogous industrial‑scale route employs 3‑quinuclidinol for this drug. The 4‑isomer's unique reactivity at the bridgehead position enables a shorter, more efficient synthetic pathway, reducing cost and improving yield.

Pharmaceutical synthesis Umeclidinium bromide Process chemistry

Optimal Procurement Scenarios for 1-Azabicyclo[2.2.2]octan-4-ol Based on Verified Differentiation


As a Direct Muscarinic Antagonist Tool Compound in CNS or Respiratory Research

Use 1‑azabicyclo[2.2.2]octan‑4‑ol when a long‑acting muscarinic antagonist is required in vitro or in vivo. Its established binding to M₁, M₂, and M₃ receptors and its 2‑hour half‑life make it suitable for acute and chronic studies of cholinergic signaling, salivation models, or airway resistance assays. Substituting 3‑quinuclidinol would yield no direct antagonist activity and necessitate additional synthetic steps.

As a Starting Material for the Manufacture of Umeclidinium Bromide and Related Quaternary Ammonium Muscarinic Antagonists

Procure 1‑azabicyclo[2.2.2]octan‑4‑ol when scaling up the patented umeclidinium bromide process. The 4‑hydroxy group undergoes facile halogenation to afford 4‑bromoquinuclidine, a key intermediate. Attempts to use 3‑quinuclidinol would require regio‑selective functionalization and lower overall yield. The validated protocol (31.8 g scale, POBr₃, 80–90 °C) demonstrates industrial feasibility. [1]

In Aqueous‑Phase Reactions or Formulations Requiring High Water Solubility

Choose 1‑azabicyclo[2.2.2]octan‑4‑ol when the synthetic or formulation process demands high aqueous solubility (calculated 266 g/L at 25 °C). This property eliminates the need for organic co‑solvents that are often required for 3‑quinuclidinol, simplifying work‑up and reducing environmental burden. The improved solubility is particularly advantageous in biocatalytic reactions, peptide coupling, or aqueous‑based polymerizations.

As a Non‑Chiral Building Block in the Synthesis of 4‑Substituted Quinuclidine Derivatives

Utilize 1‑azabicyclo[2.2.2]octan‑4‑ol as a starting point for the synthesis of 4‑substituted quinuclidine ligands, catalysts, or pharmaceutical intermediates. The 4‑hydroxy group can be easily derivatized via esterification, etherification, or halogenation. In contrast, 3‑quinuclidinol is often used for chiral applications, but when chirality is not required, the 4‑isomer provides a more straightforward and cost‑effective route.

Technical Documentation Hub

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